Home > Products > Screening Compounds P58409 > Finalgon ointment
Finalgon ointment - 8060-04-6

Finalgon ointment

Catalog Number: EVT-1544884
CAS Number: 8060-04-6
Molecular Formula: C29H44N2O6
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Finalgon is classified as a topical analgesic and vasodilator. It is marketed under various brand names and formulations, with its primary components being nonivamide (4 mg/g) and nicoboxil (25 mg/g) . The formulation is designed for cutaneous application, allowing for localized therapeutic effects.

Synthesis Analysis

Methods of Synthesis

The synthesis of nonivamide involves several chemical processes that typically start from capsaicin or related compounds. The synthesis pathway generally includes:

  1. Starting Material: Capsaicin or its derivatives.
  2. Chemical Modifications: Various reactions such as alkylation, acylation, or hydrolysis to modify the molecular structure.
  3. Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Nicoboxil synthesis follows a similar pathway, often starting from pyridine derivatives and incorporating alkyl groups through esterification processes .

Technical Details

The synthesis of these compounds requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized products.

Molecular Structure Analysis

Structure and Data

The molecular structure of nonivamide can be represented by the following details:

  • IUPAC Name: 5-methyl-2-(4-hydroxy-3-methoxyphenyl)-3-penteneamide
  • Molecular Formula: C17H26N2O3
  • Molecular Weight: 302.40 g/mol
  • Structural Features: Nonivamide contains an amide functional group, a long aliphatic chain, and aromatic rings that contribute to its pharmacological activity.

For nicoboxil:

  • IUPAC Name: 2-butoxyethyl pyridine-3-carboxylate
  • Molecular Formula: C12H17NO3
  • Molecular Weight: 221.27 g/mol
  • Structural Features: Nicoboxil features an ether group and a carboxylate moiety that enhance its solubility and bioactivity .
Chemical Reactions Analysis

Reactions Involved

The metabolic pathways of nonivamide include hydrolysis into vanillamide and further oxidation reactions involving cytochrome P450 enzymes. These reactions lead to various metabolites that may exhibit different pharmacological effects or toxicity profiles .

For nicoboxil, the primary reaction involves its conversion into nicotinic acid after administration, which also participates in various biochemical pathways related to energy metabolism .

Technical Details

Understanding these reactions is crucial for evaluating the safety and efficacy of Finalgon ointment in clinical applications. Adverse reactions may arise from the metabolites formed during these processes.

Mechanism of Action

Process and Data

Finalgon exerts its effects primarily through two mechanisms:

  1. Vasodilation: Nicoboxil promotes vasodilation by acting on vascular smooth muscle, leading to increased blood flow in the area where it is applied.
  2. Pain Relief: Nonivamide activates transient receptor potential vanilloid 1 (TRPV1) receptors on sensory neurons, mimicking the effects of capsaicin. This activation results in analgesia through desensitization of nociceptive pathways over time .

The combined action of these two components facilitates pain relief while enhancing local blood circulation.

Physical and Chemical Properties Analysis

Physical Properties

Finalgon ointment typically appears as a creamy or gel-like substance that is easy to apply topically. Its physical properties include:

  • Appearance: Creamy ointment
  • Odor: Characteristic pungent smell due to nonivamide
  • pH: Generally neutral to slightly acidic

Chemical Properties

Key chemical properties include:

  • Solubility: Nonivamide has limited water solubility but is soluble in organic solvents.
  • Stability: The formulation remains stable under normal storage conditions but may degrade under extreme temperatures or exposure to light.
  • Reactivity: Nonivamide can undergo hydrolysis and oxidation, while nicoboxil is stable under standard conditions but reactive towards nucleophiles due to its ester bond .
Applications

Finalgon ointment finds use in various scientific and clinical applications:

  1. Pain Management: Effective for treating localized pain conditions such as muscle strains or joint pain.
  2. Diagnostic Procedures: Used to enhance blood flow for non-invasive measurements of blood gases.
  3. Research Applications: Investigated for its role in understanding pain mechanisms related to TRPV1 activation and vascular responses.
Introduction to Finalgon Ointment

Pharmacological Composition and Formulation

Finalgon ointment is characterized as a translucent, homogeneous preparation ranging from nearly colorless to slightly brownish, with a distinct lemon scent attributable to citronella oil and related fragrance components. Its chemical identity is defined by the molecular formula C₂₉H₄₄N₂O₆ and a molecular weight of 516.7 g/mol [1] [7]. The formulation’s therapeutic efficacy depends critically on both active pharmaceutical ingredients (APIs) and excipients:

Active Ingredients:

  • Nonivamide (vanillylamide of nonanoic acid): Present at 4 mg/g, this synthetic capsaicin analog (CAS 2444-46-4) is structurally characterized by a pelargonic acid moiety linked to vanillylamine [3] [6] [7].
  • Nicoboxil (butoxyethyl nicotinate): Incorporated at 25 mg/g, this compound (CAS 1322-01-2) functions as the β-butoxyethyl ester of nicotinic acid [4] [7].

Table 1: Finalgon Ointment vs. Cream Formulations [3] [7]

ParameterOintmentCream
Nonivamide Concentration4.0 mg/g1.7 mg/g
Nicoboxil Concentration25.0 mg/g10.8 mg/g
Base CompositionWhite vaseline, diisopropyl adipate, silicon dioxideDecyl oleate, ceteareth-6, cetostearyl alcohol, stearic acid, liquid paraffin
AppearanceTransparent, homogeneousSemitransparent, soft
Preservatives/FragrancesSorbic acid (2 mg/g), citronella oil, citral, limonene, eugenolSorbic acid, fragrance Kraeuter 0/065242

Functional Excipients:

  • Diisopropyl adipate: Enhances skin permeation of APIs [7].
  • Silicon dioxide (highly dispersed): Provides structural viscosity and stability [7].
  • White vaseline (white soft paraffin): Forms the primary occlusive vehicle [7].
  • Sorbic acid (2 mg/g): Acts as a preservative [3] [7].
  • Citronella oil and terpenes: Contribute to fragrance and potential penetration enhancement [7].

The ointment base facilitates controlled release while maintaining skin contact, contrasting with the cream formulation’s lower API concentrations and differing excipient profile designed for faster absorption [3] [4].

Historical Development and Regulatory Approval

The development trajectory of Finalgon spans several decades, originating from pharmacological investigations into counterirritants and vasoactive compounds:

  • 1950s: Initial introduction in European markets as a topical rubefacient combining nonivamide and nicoboxil, leveraging emerging research on capsaicinoids and nicotinate esters [5] [7].
  • Pharmacological Rationale: The combination was engineered to capitalize on complementary mechanisms—nonivamide’s selective neuronal effects paired with nicoboxil’s rapid hyperemic action [4] [7].
  • Clinical Validation: Phase III randomized, double-blind, placebo-controlled trials (2016) established efficacy in acute nonspecific low back pain. Key findings included significant pain reduction (adjusted mean difference: 2.824 vs. 0.975 points for placebo at 8 hours; p<0.0001) and improved mobility scores (OR: 7.200; 95% CI: 3.609–14.363; p<0.0001) [2].
  • Regulatory Status: Maintains approval in multiple jurisdictions (e.g., Australia AUST R 49505, European markets) as an unscheduled topical analgesic. Ongoing clinical investigations continue as of 2025, focusing on efficacy in repeated-use scenarios [4] [5] [7].

Mechanism of Action: Synergistic Vasodilatory Effects

The therapeutic activity of Finalgon ointment arises from the pharmacodynamic interplay between its two active components, targeting distinct physiological pathways to produce amplified vasodilation and analgesia:

Nonivamide-Specific Mechanisms:

  • Acts as a transient agonist at vanilloid receptor subtype 1 (TRPV1) on cutaneous nociceptors, inducing calcium influx and subsequent depolarization [6] [7].
  • Depletes substance P from peripheral sensory nerve terminals upon repetitive application, reducing nociceptive signaling [4] [7].
  • Stimulates afferent C-fibers and Aδ-fibers, triggering axon-reflex vasodilation in adjacent microvasculature. This manifests clinically as sustained warmth (peak: 25–30 minutes post-application) [3] [4].

Nicoboxil-Specific Mechanisms:

  • Functions as a prodrug hydrolyzed by skin esterases to release free nicotinic acid [4] [7].
  • Activates prostaglandin-mediated vasodilation via cutaneous G-protein coupled receptors, causing rapid hyperemia (onset within minutes) [3] [7].
  • Exhibits greater vasodilatory intensity than nonivamide alone, primarily affecting precapillary sphincters and arterioles [4] [7].

Synergistic Pharmacodynamics:The combination achieves:

  • Complementary Kinetics: Nicoboxil provides immediate hyperemia (within 1–2 minutes), while nonivamide sustains vasodilation >6 hours [4] [7].
  • Neurovascular Amplification: Nonivamide-induced sensory stimulation potentiates nicoboxil-derived prostaglandin signaling, enhancing total blood flow 2.3-fold versus either component alone [7].
  • Metabolic Effects: Increased local perfusion accelerates oxygen delivery and lactate clearance in muscles, indirectly modulating nociceptor sensitization [7].

Table 2: Comparative Pharmacodynamics of Topical Analgesics [3] [4] [7]

Mechanistic AttributeFinalgon OintmentCapsaicin CreamDiclofenac Gel
Primary TargetTRPV1 + Prostaglandin pathwaysTRPV1 receptorsCOX-1/COX-2 enzymes
Vasodilation Onset1–2 minutes (nicoboxil) + 5–8 minutes (nonivamide)15–20 minutesMinimal
Duration of Action>6 hours4–6 hours4 hours
Key Neurotransmitter EffectsSubstance P depletionSubstance P depletionNone
Warming SensationIntense and sustainedModerate, transientAbsent

This dual mechanism positions Finalgon as a physiologically distinct counterirritant, differing from NSAIDs (anti-inflammatory) and pure capsaicin formulations (neurotransmitter depletion-focused) through its integrated neurovascular activity [4] [7].

Properties

CAS Number

8060-04-6

Product Name

Finalgon ointment

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

Molecular Formula

C29H44N2O6

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-12,19H,3-9,13H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3

InChI Key

GBZLDDMGSWUIKV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1

Synonyms

Finalgon ointment

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.